3,5-Dichlorobenzylpiperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

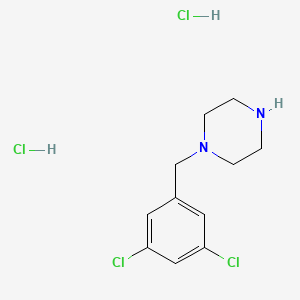

3,5-Dichlorobenzylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl4N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzylpiperazine dihydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichlorobenzylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

Substitution: The chlorine atoms in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dechlorinated derivatives of the compound.

Substitution: Substituted benzylpiperazine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,5-Dichlorobenzylpiperazine dihydrochloride is a piperazine derivative characterized by the presence of two chlorine atoms on the benzyl ring. Its chemical formula is C11H16Cl4N2, and it is often studied for its pharmacological properties due to its structural similarities to other bioactive compounds.

Antipsychotic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antipsychotic properties. These compounds have been shown to interact with neurotransmitter systems in the brain, particularly dopamine receptors. For instance, studies have demonstrated that certain piperazine derivatives can influence cholesterol biosynthesis and neurodevelopmental processes, which are crucial in understanding their potential as antipsychotic agents .

Anti-inflammatory Effects

Piperazine derivatives have also been explored for their anti-inflammatory properties. This compound has been implicated in the treatment of various inflammatory conditions, including asthma and rheumatoid arthritis. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic applications targeting inflammation .

Treatment of Gastrointestinal Disorders

The compound has shown promise in treating gastrointestinal disorders such as irritable bowel syndrome and inflammatory bowel diseases. Research suggests that piperazine derivatives can alleviate symptoms associated with these conditions by influencing gut motility and reducing inflammation .

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperazine with 3,5-dichlorobenzyl chloride under controlled conditions. This synthetic pathway allows for the production of various derivatives that can be tailored for specific pharmacological activities.

Derivative Exploration

Numerous derivatives of 3,5-dichlorobenzylpiperazine have been synthesized to enhance therapeutic efficacy or reduce side effects. For example, modifications to the piperazine ring or the benzyl substituent can lead to compounds with improved selectivity for specific receptor targets .

Neurodevelopmental Studies

A notable study examined the impact of piperazine derivatives on cholesterol metabolism in neuronal cells. The findings revealed that certain compounds could inhibit the enzyme DHCR7, leading to elevated levels of 7-dehydrocholesterol (7-DHC), a sterol implicated in neurodevelopmental disorders . This research underscores the importance of understanding the biochemical pathways influenced by this compound.

Clinical Trials and Efficacy

Clinical trials involving piperazine derivatives have highlighted their potential efficacy in treating psychiatric disorders. For instance, compounds similar to 3,5-dichlorobenzylpiperazine have been evaluated for their effectiveness in managing symptoms of schizophrenia and bipolar disorder. Results from these trials indicate a favorable safety profile alongside significant improvements in patient outcomes .

Mecanismo De Acción

The mechanism of action of 3,5-Dichlorobenzylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzylpiperazine: A piperazine derivative with similar structural features but different substitution patterns.

4-Methylbenzylpiperazine: Another piperazine derivative with a methyl group instead of chlorine atoms.

2,5-Dichlorobenzylpiperazine: A compound with chlorine atoms at different positions on the benzyl ring.

Uniqueness

3,5-Dichlorobenzylpiperazine dihydrochloride is unique due to the specific positioning of chlorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.

Actividad Biológica

3,5-Dichlorobenzylpiperazine dihydrochloride (DCBP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCBP is a piperazine derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzyl moiety. Its chemical formula is C10H12Cl2N2·2HCl, indicating it forms a dihydrochloride salt. The structural features contribute to its lipophilicity and ability to penetrate biological membranes.

DCBP exhibits various mechanisms of action that underpin its biological activity:

- Serotonin Receptor Modulation : DCBP acts as a ligand for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, influencing neurotransmitter release and signaling pathways involved in mood regulation .

- Dopaminergic Activity : It also interacts with dopamine receptors, which can affect motor control and reward pathways in the brain .

- Antimicrobial Effects : DCBP has demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activities of DCBP can be summarized in the following table:

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of DCBP:

- Antidepressant Effects : A study conducted on animal models indicated that DCBP administration resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test. This suggests its efficacy as an antidepressant agent .

- Antimicrobial Activity : Research published in Journal of Antimicrobial Chemotherapy demonstrated that DCBP exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that DCBP induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations (around 15 µM) .

Propiedades

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.2ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;;/h5-7,14H,1-4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWFDKNWYKYJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.